molecular formula C25H31N7O6 B1671335 ENMD-2076 L-(+)-Tartaric acid CAS No. 1453868-32-0

ENMD-2076 L-(+)-Tartaric acid

Cat. No. B1671335
CAS RN: 1453868-32-0
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-STTJLUEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENMD-2076 is an orally active, small molecule kinase inhibitor . It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . ENMD-2076 has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis (VEGFRs, FGFRs) .


Molecular Structure Analysis

ENMD-2076 inhibits Aurora A with an IC 50 value of 14 nmol/L and is selective toward Aurora A versus Aurora B (IC 50 = 350 nmol/L) . The molecular structure of ENMD-2076, Aurora kinase A complex was generated by CDOCKER module .


Chemical Reactions Analysis

ENMD-2076 inhibited the growth in vitro of a wide range of human solid tumor and hematopoietic cancer cell lines with IC 50 values ranging from 0.025 to 0.7 μmol/L . It also showed to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines .

Scientific Research Applications

Antiangiogenic and Antiproliferative Mechanisms of Action

ENMD-2076 is a novel orally active, small molecule kinase inhibitor with a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . It has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis (VEGFRs, FGFRs) .

Inhibition of Tumor Growth

ENMD-2076 inhibited the growth in vitro of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 values ranging from 0.025 to 0.7 μmol/L . It was also shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines .

Inhibition of Angiogenic Tyrosine Kinases

In addition to inhibiting Aurora A, single doses of ENMD-2076 had sustained inhibitory effects on the activation of Flt3 as well as the angiogenic tyrosine kinases, VEGFR2/KDR and FGFR1 and 2 .

Prevention of New Blood Vessel Formation

ENMD-2076 was shown to prevent the formation of new blood vessels and regress formed vessels in vivo at doses equivalent to those that gave substantial activity in tumor xenograft models .

Application in Advanced Soft Tissue Sarcoma (STS)

ENMD-2076 has shown activity in solid and hematologic malignancies. It was investigated in an open-label, single-arm phase II study using 275 mg daily on a 28-day cycle in patients with advanced soft-tissue sarcomas (STS) receiving ≤1 line of prior therapy .

Potential Application in PTPRB Mutated Tumors and/or Angiosarcoma

Although a study failed to meet its primary endpoint, occasional responses and prolonged stable disease were noted. ENMD-2076 evaluation in PTPRB mutated tumors and/or angiosarcoma is warranted .

Inhibition of Cellular Flt3 Ligand (FL)-induced Flt3 Autophosphorylation

ENMD-2076 inhibits cellular Flt3 ligand (FL)-induced Flt3 autophosphorylation in THP-1 cells, which have been shown to express FL-responsive wild-type Flt-3 .

Inhibition of Stem Cell Factor (SCF)-induced Kit Autophosphorylation

ENMD-2076 inhibits stem cell factor (SCF)-induced Kit autophosphorylation in MO7e cells .

Mechanism of Action

Target of Action

ENMD-2076 Tartrate, also known as KXQ762CQTH, is a novel orally active, small molecule kinase inhibitor . The primary targets of ENMD-2076 Tartrate are the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, specifically vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .

Mode of Action

ENMD-2076 Tartrate interacts with its targets by inhibiting their activity. It has selective activity against the mitotic kinase Aurora A, which plays a key role in cell division . In addition to this, ENMD-2076 Tartrate also inhibits angiogenic kinases, VEGFRs, and FGFRs, which are crucial for the formation of new blood vessels .

Biochemical Pathways

The action of ENMD-2076 Tartrate affects several biochemical pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . By inhibiting Aurora A and angiogenic kinases, ENMD-2076 Tartrate disrupts these pathways, leading to a decrease in tumor growth and survival .

Pharmacokinetics

The pharmacokinetics of ENMD-2076 Tartrate were characterized by a rapid absorption phase (T max 3–7.8 hours), a half-life (t 1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of ENMD-2076 Tartrate, influencing its therapeutic efficacy .

Result of Action

The action of ENMD-2076 Tartrate results in a decrease in cellular proliferation and microvessel density, and an increase in p53 and p73 expression . It has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from various cancer cell lines .

Action Environment

Safety and Hazards

ENMD-2076 treatment resulted in mechanism-based toxicities, most commonly hypertension, fatigue, and diarrhea, consistent with prior clinical trials in solid tumor patients . Hematologic toxicity was not common in this study .

Future Directions

ENMD-2076 treatment resulted in partial response or clinical benefit lasting more than 6 months in 16.7% of patients with pretreated, advanced, or metastatic TNBC . These results support the development of predictive biomarkers using archival and fresh tumor tissue, as well as consideration of mechanism-based combination strategies .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-STTJLUEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinamine, 6-(4-methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-((1E)-2-phenylethenyl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)

CAS RN

1453868-32-0
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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